5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S2/c1-4-14-9(3)12(8(2)13-14)19(16,17)15-6-11-5-10(15)7-18-11/h10-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDWFZGTXWACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CC3CC2CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation can be performed using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Construction of the Bicyclic Structure: This step might involve a cycloaddition reaction or an intramolecular cyclization to form the azabicycloheptane core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry
Biology and Medicine
Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development. It could be explored for its potential as an enzyme inhibitor, antimicrobial agent, or in other therapeutic areas.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group and the bicyclic structure could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane
- Molecular Formula: C₁₇H₂₀ClNOS
- Molecular Weight : 321.86 g/mol
- Core Structure : Shares the 2-thia-5-azabicyclo[2.2.1]heptane framework.
- Substituent : A 4-chlorophenyl cyclopentanecarbonyl group replaces the pyrazole sulfonyl moiety.
- The 4-chlorophenyl group introduces hydrophobic and electron-withdrawing effects, which may influence receptor binding or metabolic stability.
- Applications : Catalogued as a research chemical, suggesting utility in exploratory medicinal chemistry .
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Molecular Formula : C₁₁H₁₆N₂O₃S
- Molecular Weight : 256.32 g/mol
- Core Structure : A 4-thia-1-azabicyclo[3.2.0]heptane system, distinct from the [2.2.1] framework.
- Substituents : Pivalamido and carboxylic acid groups.
- The carboxylic acid and pivalamido groups enhance hydrophilicity, contrasting with the sulfonyl-pyrazole motif.
(E)-Ethyl 5-(4-(Dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Molecular Formula : C₂₆H₃₁N₅O₃S
- Molecular Weight : 493.6 g/mol
- Core Structure : A thiazolo-pyrimidine fused system with a pyrazole substituent.
- Substituents: Ethyl, dimethylamino, and methyl groups.
- Key Differences :
- The thiazolo-pyrimidine core introduces aromaticity and planar rigidity, differing from the bicyclo[2.2.1]heptane’s three-dimensional structure.
- The pyrazole acts as a methylene-linked substituent rather than a sulfonyl group, altering electronic and steric properties.
- Applications : Likely explored for kinase inhibition or photophysical applications due to extended conjugation .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
